

# Structural analysis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

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## Compound of Interest

*Compound Name:* 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

*CAS No.:* 549547-32-2

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An In-Depth Technical Guide to the Structural Elucidation of **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene**

## Abstract

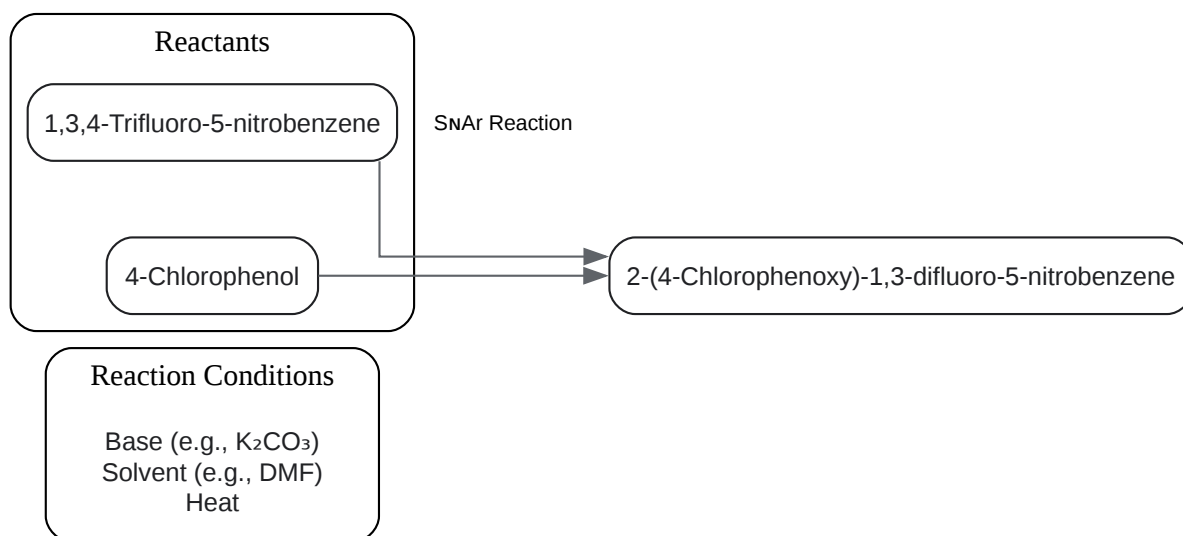
This technical guide provides a comprehensive framework for the structural analysis of the novel compound **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene**. The synthesis, purification, and detailed structural elucidation of this molecule are paramount for its potential applications in medicinal chemistry and materials science, where halogenated nitroaromatic compounds are of significant interest. This document outlines a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and self-validating protocols are described to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of novel chemical entities.

## Introduction: The Significance of Halogenated Nitroaromatic Ethers

Substituted diphenyl ethers are a class of compounds with a wide range of biological activities and applications. The incorporation of fluorine atoms and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] The title compound, **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene**, combines these features, making its unambiguous structural determination a critical first step in any research and development pipeline. This guide provides a systematic approach to confirming its molecular structure.

## Proposed Synthesis Pathway

A logical synthetic route to **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene** is through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of a fluorine atom by the 4-chlorophenoxide nucleophile.



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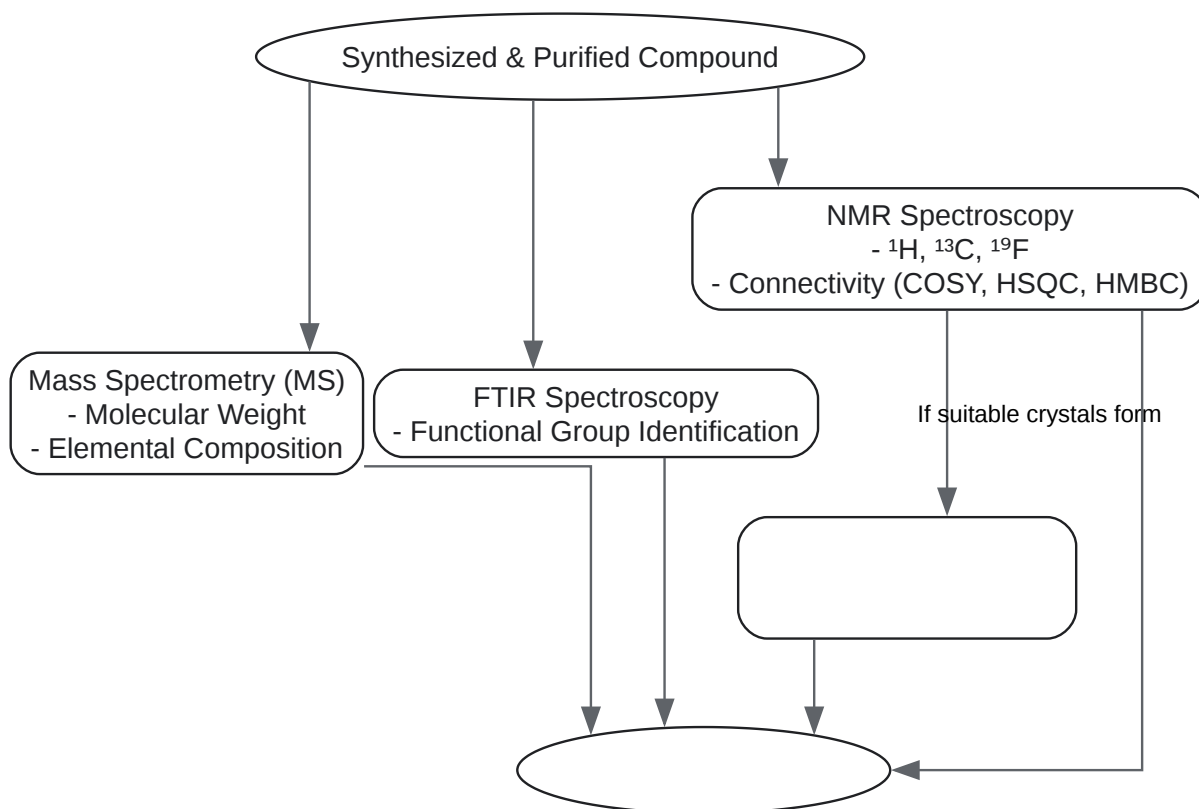
Caption: Proposed synthesis of **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene**.

## Experimental Protocol: Synthesis and Purification

- To a solution of 4-chlorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes to form the potassium 4-chlorophenoxide salt.
- Add 1,3,4-trifluoro-5-nitrobenzene (1.0 equivalent) to the reaction mixture.
- Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene**.

## Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of a novel compound. The following workflow ensures that all aspects of the molecular structure are determined, from connectivity to stereochemistry (where applicable) and solid-state conformation.



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Caption: Integrated workflow for structural elucidation.

## Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

### Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Given the presence of the nitro group, negative ion mode may be effective.
- Analysis: Determine the mass of the molecular ion ( $[M]^-$  or  $[M+H]^+$ ) and compare it to the theoretical exact mass.

## Predicted Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	$C_{12}H_5ClF_2NO_3$
Molecular Weight	287.62 g/mol
Theoretical Exact Mass	287.0032

The fragmentation pattern will also be informative. We can expect to see fragments corresponding to the loss of the nitro group ( $-NO_2$ ) and cleavage of the ether bond.

## Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically from  $4000$  to  $400\text{ cm}^{-1}$ .
- Analysis: Identify the characteristic absorption bands for the functional groups present.

## Predicted FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
1600-1450	C=C stretch	Aromatic rings
1550-1500 & 1350-1300	N-O asymmetric & symmetric stretch	Nitro group
1280-1200	C-O-C asymmetric stretch	Aryl ether[3]
1100-1000	C-F stretch	Aryl fluoride
850-800	C-Cl stretch	Aryl chloride

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR, along with 2D correlation experiments, will be employed.

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - Acquire a standard <sup>1</sup>H NMR spectrum.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Acquire a proton-decoupled <sup>19</sup>F NMR spectrum.

- Perform 2D NMR experiments such as COSY ( $^1\text{H}$ - $^1\text{H}$  correlation), HSQC ( $^1\text{H}$ - $^{13}\text{C}$  one-bond correlation), and HMBC ( $^1\text{H}$ - $^{13}\text{C}$  long-range correlation) to establish connectivity.

## Predicted NMR Spectral Data

The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the ether oxygen is electron-donating, and the halogens are inductively withdrawing but can be resonance-donating.

$^1\text{H}$  NMR: Aromatic protons typically resonate between 6.5 and 8.0 ppm.[4]

- 4-Chlorophenoxy group: Two doublets are expected, each integrating to 2 protons, due to the symmetry of this ring.
- Difluoronitrobenzene group: Two signals, likely a doublet and a doublet of doublets, each integrating to 1 proton.

$^{13}\text{C}$  NMR: Aromatic carbons absorb in the 120-150 ppm range.[4]

- 12 unique carbon signals are expected.
- Carbons attached to fluorine will show C-F coupling.
- The carbon attached to the nitro group will be shifted downfield.[5]
- The carbons of the 4-chlorophenoxy ring will show 4 signals due to symmetry.

$^{19}\text{F}$  NMR: This is a key experiment for fluorinated compounds.[6]

- Two distinct signals are expected for the two non-equivalent fluorine atoms.
- The chemical shifts and coupling constants (F-F and F-H) will be diagnostic of their positions relative to each other and to the other substituents.

## Single-Crystal X-ray Crystallography: Unambiguous 3D Structure

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure.[7]

## Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).[8]
- **Data Collection:** Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

## Conclusion

The structural elucidation of **2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene** requires a systematic and multi-faceted analytical approach. By combining the data from mass spectrometry, FTIR spectroscopy, a suite of NMR experiments, and potentially X-ray crystallography, the molecular formula, functional groups, atomic connectivity, and 3D structure can be determined with a high degree of confidence. This rigorous characterization is a non-negotiable prerequisite for any further investigation into the chemical and biological properties of this novel compound, ensuring the reliability and reproducibility of future research.

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